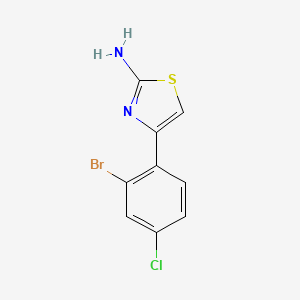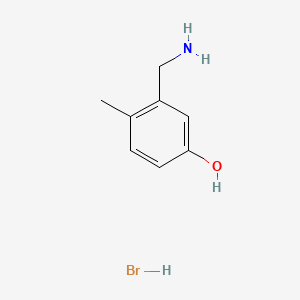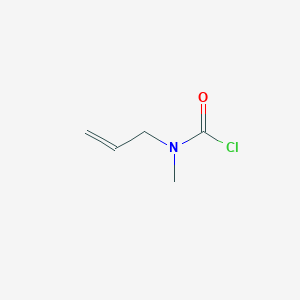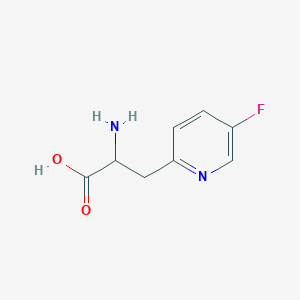
2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid: is a member of the class of aminopyridines. Its chemical structure features a pyridine ring substituted by 1-carboxyethoxy, chloro, amino, chloro, and fluoro groups at positions 2, 3, 4, 5, and 6, respectively . This compound has garnered interest due to its diverse applications in various fields.
Preparation Methods
Synthetic Routes: The synthetic preparation of 2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid involves several steps. One common approach is the condensation of 2-amino-3-(5-fluoropyridin-2-yl)propanoate with an acid chloride or anhydride to form the carboxylic acid. The reaction typically occurs under mild conditions and yields the desired product.
Industrial Production: While specific industrial production methods are proprietary, companies like KingAgroot have developed herbicides based on this compound for treating grass weeds and broadleaf weeds . These herbicides are used in agriculture to enhance crop yield and protect against unwanted vegetation.
Chemical Reactions Analysis
Reactivity:
2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid: undergoes various chemical reactions:
Oxidation: It can be oxidized to form its corresponding carboxylic acid derivative.
Reduction: Reduction of the carboxylic acid group may yield an alcohol or amine.
Substitution: The fluorine atom at position 5 can be replaced by other functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace the fluorine atom.
Major Products: The major products depend on the specific reaction conditions. For example, oxidation leads to the carboxylic acid form, while reduction produces the corresponding amine or alcohol.
Scientific Research Applications
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules.
Medicinal Chemistry: It serves as a scaffold for designing potential drugs.
Pharmacology: Investigating its effects on biological systems.
Targeted Therapies:
Herbicides: As mentioned earlier, it is used in herbicide formulations.
Mechanism of Action
The exact mechanism by which 2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid exerts its effects depends on its specific application. It may interact with cellular receptors, enzymes, or signaling pathways.
Comparison with Similar Compounds
Properties
Molecular Formula |
C8H9FN2O2 |
|---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
2-amino-3-(5-fluoropyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9FN2O2/c9-5-1-2-6(11-4-5)3-7(10)8(12)13/h1-2,4,7H,3,10H2,(H,12,13) |
InChI Key |
YZUVKRZLMIRVEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


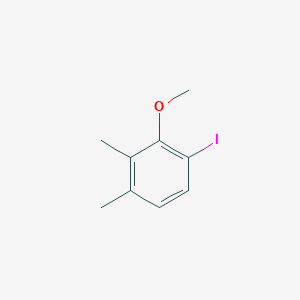
![1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B13546237.png)
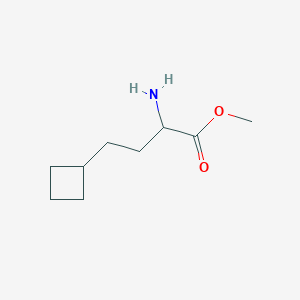
![7,7,9,9-Tetramethylspiro[4.5]decan-1-one](/img/structure/B13546252.png)
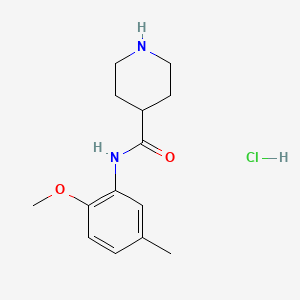
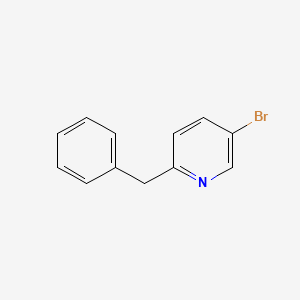
![[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclobutyl]methanesulfonamide](/img/structure/B13546265.png)
![2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid](/img/structure/B13546272.png)

